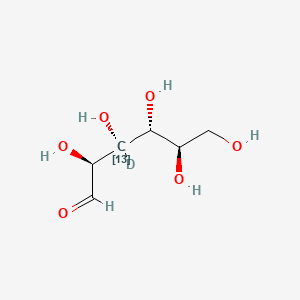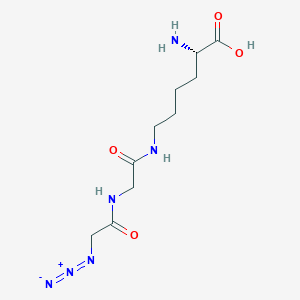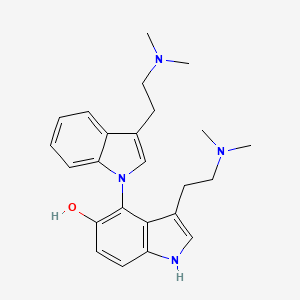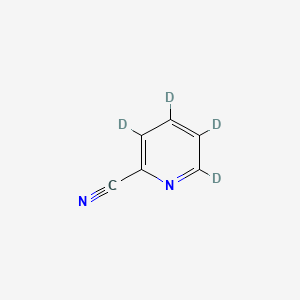
2-Cyanopyridine-D4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyanopyridine-D4 is a deuterated derivative of 2-cyanopyridine, where four hydrogen atoms are replaced by deuterium. This compound is of significant interest in various fields of scientific research due to its unique properties and potential applications. The presence of deuterium atoms can influence the chemical and physical behavior of the compound, making it valuable for studies in chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 2-cyanopyridine-D4 typically involves the deuteration of 2-cyanopyridine. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 2-cyanopyridine with deuterated water (D2O) in the presence of a catalyst can lead to the incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using deuterated solvents and catalysts. The process needs to be optimized to ensure high yield and purity of the deuterated product. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the deuteration process and confirm the structure of the final product .
化学反应分析
Types of Reactions: 2-Cyanopyridine-D4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Primary amines.
Substitution: Various substituted pyridine derivatives
科学研究应用
2-Cyanopyridine-D4 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings .
作用机制
The mechanism of action of 2-cyanopyridine-D4 involves its interaction with specific molecular targets. The presence of the nitrile group allows it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or modulation of enzyme activity, making it a valuable tool in biochemical studies. Additionally, the deuterium atoms can influence the metabolic stability and distribution of the compound in biological systems .
相似化合物的比较
2-Cyanopyridine: The non-deuterated parent compound.
4-Cyanopyridine: A structural isomer with the nitrile group at the 4-position.
2-Cyanophenyl: A compound with a similar nitrile group but different aromatic ring structure.
Uniqueness: 2-Cyanopyridine-D4 is unique due to the presence of deuterium atoms, which can alter its chemical reactivity and physical properties. This makes it particularly useful in studies where isotopic labeling is required to trace reaction pathways or investigate metabolic processes. The deuterium atoms also enhance the compound’s stability, making it a valuable tool in various scientific applications .
属性
分子式 |
C6H4N2 |
|---|---|
分子量 |
108.13 g/mol |
IUPAC 名称 |
3,4,5,6-tetradeuteriopyridine-2-carbonitrile |
InChI |
InChI=1S/C6H4N2/c7-5-6-3-1-2-4-8-6/h1-4H/i1D,2D,3D,4D |
InChI 键 |
FFNVQNRYTPFDDP-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=NC(=C1[2H])C#N)[2H])[2H] |
规范 SMILES |
C1=CC=NC(=C1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



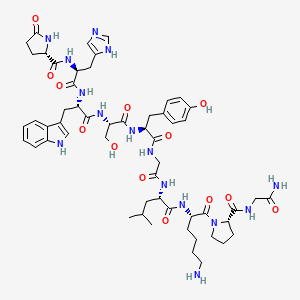


![4-(dimethylamino)-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B12391783.png)
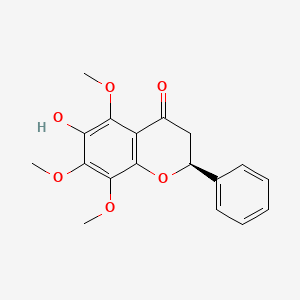
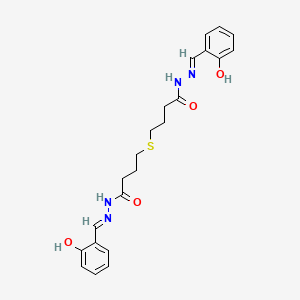
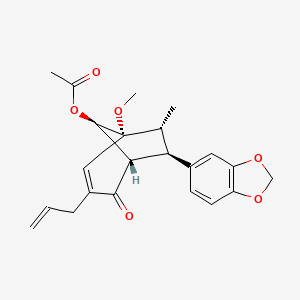
![[(2R,3R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12391801.png)
![O-[N-acetyl-beta-D-glucosaminyl-(1->3)-N-acetyl-alpha-D-galactosaminyl]-L-threonine](/img/structure/B12391817.png)
![(2S)-2-(3,4-dihydroxy-5-methoxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12391819.png)
